1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea
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Overview
Description
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea is an organic compound with the molecular formula C21H32N6S and a molecular weight of 400.584 g/mol This compound is characterized by the presence of two 2,4-bis(dimethylamino)phenyl groups attached to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea typically involves the reaction of 2,4-bis(dimethylamino)aniline with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. In biological systems, it may inhibit the activity of specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-(dimethylamino)phenyl)-2-thiourea: Similar structure but with different substitution pattern on the phenyl rings.
N,N’-Bis(2,4-bis(dimethylamino)phenyl)thiourea: Another thiourea derivative with similar functional groups
Uniqueness
1,3-Bis(2,4-bis(dimethylamino)phenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93841-28-2 |
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Molecular Formula |
C21H32N6S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,3-bis[2,4-bis(dimethylamino)phenyl]thiourea |
InChI |
InChI=1S/C21H32N6S/c1-24(2)15-9-11-17(19(13-15)26(5)6)22-21(28)23-18-12-10-16(25(3)4)14-20(18)27(7)8/h9-14H,1-8H3,(H2,22,23,28) |
InChI Key |
DOAPFSSPSUJBMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
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